molecular formula C11H10FN3O B1446538 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one CAS No. 1355359-02-2

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Cat. No.: B1446538
CAS No.: 1355359-02-2
M. Wt: 219.21 g/mol
InChI Key: PWOPOMVMAIZNGN-UHFFFAOYSA-N
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Description

1-{1-[(4-Fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (CAS 1443291-22-2) is a synthetic organic compound with a molecular formula of C11H12FN3O and a molecular weight of 237.69 g/mol . This molecule features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry and chemical biology, linked to a 4-fluorobenzyl group at the 1-position and an acetyl group at the 4-position. As a versatile chemical building block , this compound is of significant value in heterocyclic chemistry research. The acetyl moiety provides a reactive site for further synthetic elaboration, allowing researchers to synthesize more complex molecular architectures . Its structure is related to other 1,2,3-triazol-4-yl-ethanone derivatives that have been used as key intermediates in the synthesis of novel heterocycles containing pyrazole and thiazole moieties, which are of interest for their potential pharmacological properties . Derivatives of 1,2,3-triazoles are extensively studied for their diverse biological activities . Scientific literature indicates that similar compounds exhibit a range of properties, including antimicrobial, antifungal, and anticancer activities . The 1,2,3-triazole ring itself is known for its ability to participate in hydrogen bonding and dipole-dipole interactions, which facilitates binding to various biological targets, such as enzymes and receptors . The presence of the fluorine atom, a common bioisostere, can enhance lipophilicity and metabolic stability, making it a valuable component in the design of bioactive molecules. This product is intended for use in laboratory research and chemical synthesis. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O/c1-8(16)11-7-15(14-13-11)6-9-2-4-10(12)5-3-9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOPOMVMAIZNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355359-02-2
Record name 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
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Preparation Methods

Synthesis via 1,3-Dipolar Cycloaddition (Click Chemistry)

One common approach to synthesize 1,2,3-triazole derivatives involves the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, often catalyzed by copper(I) salts. This method can be adapted to prepare this compound by:

  • Reacting 4-fluorobenzyl azide with an alkyne bearing an ethanone group or a suitable precursor.
  • Using copper(I) catalysts under mild conditions to yield the 1,4-disubstituted triazole selectively.

This method is efficient, regioselective, and widely used in the synthesis of triazole-containing compounds.

Alkylation of 1H-1,2,3-Triazol-4-yl Ethanone

An alternative method involves:

  • Starting from 1H-1,2,3-triazol-4-yl ethanone as a core scaffold.
  • Performing nucleophilic substitution or alkylation at the N1 position with 4-fluorobenzyl halides (e.g., 4-fluorobenzyl bromide or chloride) under basic conditions.
  • Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, DMF, DMSO Polar solvents favor alkylation and cycloaddition
Catalyst/Base Cu(I) salts (e.g., CuSO4 + sodium ascorbate), K2CO3, NaH Catalyst choice depends on reaction type
Temperature Room temperature to reflux (25–80 °C) Mild heating often improves yields
Reaction Time 2–24 hours Depends on substrate and conditions
Purification Recrystallization, column chromatography Common for isolating pure triazole ethanones

Research Findings and Data Summary

The key findings from synthesis studies include:

  • The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides high regioselectivity for 1,4-disubstituted triazoles, crucial for obtaining this compound with the correct substitution pattern.
  • Alkylation of triazol-4-yl ethanones with 4-fluorobenzyl halides under basic conditions yields the target compound in moderate to good yields.
  • Basic ethanol media facilitate condensation reactions involving ethanone-substituted triazoles and aromatic aldehydes, which can be adapted for the synthesis of related derivatives.
  • Structural confirmation is typically performed by NMR (1H, 13C), IR spectroscopy, and single-crystal X-ray diffraction when available.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
CuAAC Cycloaddition 4-fluorobenzyl azide + alkyne ethanone Cu(I) catalyst, ethanol, RT–80 °C High regioselectivity, mild conditions Requires azide preparation
Alkylation of Triazolyl Ethanone 1H-1,2,3-triazol-4-yl ethanone + 4-fluorobenzyl halide Base (K2CO3, NaH), DMF, RT–reflux Direct N1 substitution, straightforward Possible side reactions with base
Condensation with Benzaldehydes 1-(5-methyl)-1H-1,2,3-triazol-4-yl ethanone + benzaldehydes Basic EtOH, reflux Versatile for derivative synthesis More steps, complex mixtures

Chemical Reactions Analysis

Types of Reactions

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of triazole-acetyl derivatives are highly dependent on the substituent at the N1 position of the triazole ring. Below is a comparative analysis of key analogs:

Compound Name Substituent on Triazole Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 4-fluorobenzyl C₁₂H₁₁FN₃O 236.24 Commercial availability; synthetic precursor
1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one 4-methylphenyl C₁₂H₁₂N₃O 214.25 Highest antimicrobial activity (vs. ampicillin/vancomycin)
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one 4-nitrophenyl C₁₁H₉N₄O₃ 245.21 High-yield oxime synthesis (86%); crystallized via DMF
1-[1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one 3-chloro-4-methylphenyl C₁₁H₇ClF₃N₃O 289.64 Trifluoroacetyl group enhances electrophilicity
1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one 2,4-dichlorobenzyl C₁₁H₈Cl₂N₃O 278.11 Discontinued commercial availability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase the electrophilicity of the acetyl group, facilitating nucleophilic additions (e.g., oxime formation).
  • Halogenated substituents (e.g., 4-fluoro in , 2,4-dichloro in ) balance lipophilicity and metabolic stability, making them favorable for pharmacokinetic optimization.

Trends :

  • Chalcone and oxime syntheses are common for introducing α,β-unsaturated ketones or amine-functionalized derivatives, respectively .
  • Solvent-free conditions (e.g., using Fe₃O₄@SiO₂@DES1 catalyst in ) improve reaction efficiency and environmental sustainability.

Physicochemical Properties

  • Crystallinity: Single-crystal X-ray diffraction confirms planar triazole rings and non-covalent interactions (e.g., C–H···O, π–π stacking) stabilizing the crystal lattice .
  • Solubility : The 4-methylphenyl analog () exhibits better organic solubility than nitro- or halogenated derivatives, aligning with its enhanced antimicrobial performance.
  • Thermal Stability : Trifluoro-substituted analogs () likely have higher thermal stability due to strong C–F bonds.

Biological Activity

The compound 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one (CAS No. 1355359-02-2) is a member of the triazole class of compounds, known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₀FN₃O
  • Molecular Weight : 219.21 g/mol
  • Melting Point : 108–110 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . A notable study assessed the efficacy of a related compound, ZQL-4c, which shares structural similarities with this compound. The findings suggest that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: ZQL-4c

In a study published in PMC, ZQL-4c demonstrated potent anticancer effects against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.67 to 2.96 μmol/L depending on the exposure time. The compound induced apoptosis and cell cycle arrest at the G2/M phase, primarily through the generation of reactive oxygen species (ROS) and inhibition of the Notch-AKT signaling pathway .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often attributed to specific structural features. For instance:

  • Fluorine Substitution : The presence of a fluorine atom on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
  • Triazole Ring : The triazole moiety is crucial for interaction with various biological macromolecules, contributing to its anticancer properties.

Biological Assays and Mechanisms

Various assays have been employed to evaluate the biological activity of triazole derivatives:

  • Cytotoxicity Assays : Compounds are tested against cancer cell lines using methods like MTT or CCK8 assays to determine IC50 values.
  • Mechanistic Studies : Investigating pathways such as apoptosis induction and cell cycle modulation provides insights into how these compounds exert their effects.

Table 1: Summary of Biological Activity Data for Related Triazole Compounds

Compound NameCancer Cell LineIC50 (μmol/L)Mechanism of Action
ZQL-4cMCF-72.96Induces apoptosis via ROS production
ZQL-4cMDA-MB-2310.80Inhibits Notch-AKT signaling
ZQL-4cSK-BR-31.21Cell cycle arrest at G2/M phase

Q & A

Basic Question: What synthetic routes are recommended for preparing 1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves two key steps: (1) formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and (2) introduction of the ethanone group. For the triazole formation, use 4-fluorobenzyl azide and a terminal alkyne precursor under Cu(I) catalysis in a solvent like DMSO or THF . The ethanone group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization strategies include:

  • Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to improve yield and reduce side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency.
  • Temperature control : Maintain temperatures between 0–25°C to prevent decomposition.
    Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize by-products .

Basic Question: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the triazole ring (δ 7.5–8.5 ppm for triazole protons) and fluorophenyl group (δ 7.0–7.5 ppm for aromatic protons). ¹⁹F NMR can verify fluorine substitution .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, confirming substituent orientation and bond angles. For example, the dihedral angle between the triazole and fluorophenyl groups can be determined .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ = 260.09 for C₁₁H₁₀FN₃O) .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
  • Storage : Store in a sealed container at 2–8°C in a dry, well-ventilated area. Avoid exposure to light or moisture .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

Advanced Question: How can computational modeling predict the reactivity or biological activity of this triazole-containing compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient triazole ring may participate in hydrogen bonding with biological targets .
  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess binding affinity. Focus on the fluorophenyl group’s role in hydrophobic interactions .
  • ADMET Prediction : Use tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP for lipophilicity) and potential toxicity .

Advanced Question: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Purity Validation : Reanalyze compound purity via HPLC (>95%) and confirm identity with NMR/MS to rule out batch variability .
  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).
  • Meta-Analysis : Compare dose-response curves and IC₅₀ values across studies. For example, discrepancies in enzyme inhibition may arise from differences in substrate concentrations .

Advanced Question: How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electron-Withdrawing Effect : The fluorine atom increases the electrophilicity of the phenyl ring via inductive effects, enhancing reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Steric Considerations : The para-fluorine minimizes steric hindrance, allowing planar alignment of the triazole and phenyl rings, as confirmed by X-ray crystallography .
  • Spectroscopic Impact : The fluorine atom deshields adjacent protons in ¹H NMR, splitting aromatic signals into distinct doublets (J = 8–10 Hz) .

Advanced Question: What strategies mitigate stability issues during long-term storage of this compound?

Methodological Answer:

  • Lyophilization : Freeze-dry the compound to remove moisture, preventing hydrolysis of the triazole ring.
  • Inert Atmosphere Storage : Use argon or nitrogen to minimize oxidation.
  • Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 2
1-{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

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